1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one involves several steps. One common method includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonylated product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)piperidin-2-one can be compared with other piperidine derivatives such as:
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl: This compound has a similar structure but differs in the position of the sulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)piperidin-2-amine: This derivative contains an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
23438-61-1 |
---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(15,16)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3 |
InChI Key |
KVACGWYGDMVIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.